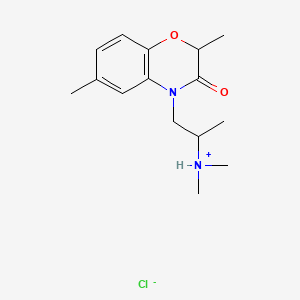
Diammonium ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium ethyl phosphate is an organophosphorus compound with the chemical formula (NH4)2C2H5PO4. It is a derivative of phosphoric acid where two ammonium ions replace two hydrogen atoms. This compound is known for its solubility in water and its applications in various fields, including agriculture, industry, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium ethyl phosphate can be synthesized through the reaction of ethyl phosphate with ammonia. The reaction typically involves the following steps:
Reaction of Ethyl Phosphate with Ammonia: Ethyl phosphate is reacted with an excess of ammonia in an aqueous solution. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent decomposition. [ \text{C2H5PO4} + 2\text{NH3} \rightarrow (NH4)2C2H5PO4 ]
Crystallization: The resulting solution is then cooled to precipitate this compound crystals.
Filtration and Drying: The crystals are filtered and dried to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with large-scale reactors. The process includes:
Neutralization: Ethyl phosphate is continuously fed into a reactor where it is neutralized with ammonia.
Granulation: The neutralized slurry is then granulated to form solid particles.
Drying: The granulated product is dried using rotary or fluidized bed dryers.
Packaging: The final product is packaged for distribution.
Analyse Des Réactions Chimiques
Diammonium ethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl phosphate and ammonia. [ (NH4)2C2H5PO4 + H2O \rightarrow C2H5PO4 + 2NH3 ]
Decomposition: Upon heating, it decomposes to release ammonia and ethyl phosphate. [ (NH4)2C2H5PO4 \rightarrow C2H5PO4 + 2NH3 ]
Reaction with Acids: It reacts with strong acids to form ethyl phosphate and ammonium salts. [ (NH4)2C2H5PO4 + 2HCl \rightarrow C2H5PO4 + 2NH4Cl ]
Applications De Recherche Scientifique
Diammonium ethyl phosphate has several applications in scientific research:
Agriculture: It is used as a fertilizer to provide essential nutrients like nitrogen and phosphorus to plants, promoting healthy growth and increased yields.
Biology: It is used in various biological studies to understand the role of phosphorus in cellular processes.
Medicine: It is used in the synthesis of certain pharmaceuticals and as a buffering agent in biochemical assays.
Industry: It is used in the production of fire retardants and as a corrosion inhibitor in metal treatment processes.
Mécanisme D'action
The mechanism of action of diammonium ethyl phosphate involves the release of ammonium and phosphate ions in aqueous solutions. These ions participate in various biochemical and chemical processes:
Ammonium Ions: Ammonium ions are taken up by plants and microorganisms as a source of nitrogen, which is essential for protein synthesis and other metabolic processes.
Phosphate Ions: Phosphate ions are involved in energy transfer reactions, such as the formation of adenosine triphosphate (ATP), and are essential for the synthesis of nucleic acids and phospholipids.
Comparaison Avec Des Composés Similaires
Diammonium ethyl phosphate can be compared with other similar compounds, such as:
Diammonium Phosphate: Unlike this compound, diammonium phosphate ((NH4)2HPO4) is widely used as a fertilizer and fire retardant. It has a higher nitrogen content and is more commonly used in agriculture.
Monoammonium Phosphate: Monoammonium phosphate (NH4H2PO4) is another fertilizer that provides both nitrogen and phosphorus but has a lower nitrogen content compared to this compound.
Triammonium Phosphate: Triammonium phosphate ((NH4)3PO4) is less stable and less commonly used compared to this compound.
This compound is unique due to its specific applications in scientific research and its balanced nutrient content, making it suitable for various specialized uses.
Propriétés
Numéro CAS |
24856-79-9 |
|---|---|
Formule moléculaire |
C2H13N2O4P |
Poids moléculaire |
160.11 g/mol |
Nom IUPAC |
azane;ethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |
Clé InChI |
XRVFPYDPBSDLAD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)O.N.N |
Numéros CAS associés |
1623-14-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


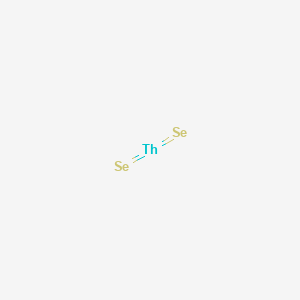
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
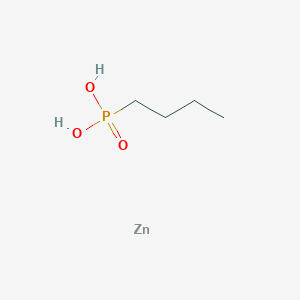
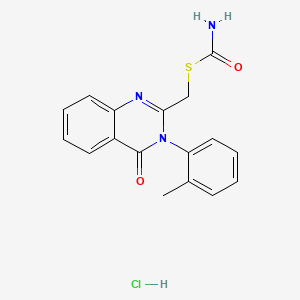

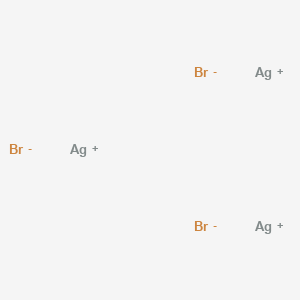
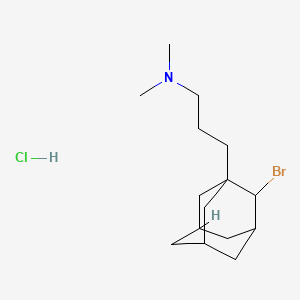
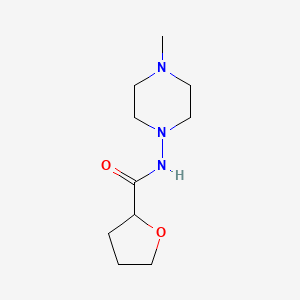

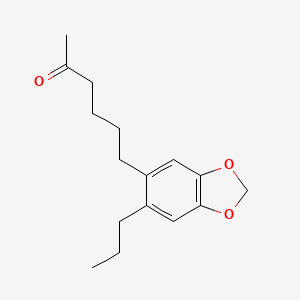
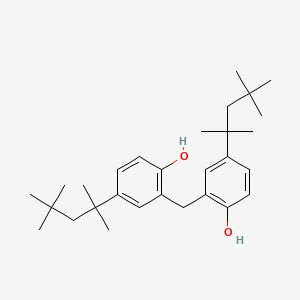

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
